molecular formula C11H14N4O B14884808 (5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine

(5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine

Cat. No.: B14884808
M. Wt: 218.26 g/mol
InChI Key: YZLTTZRVEHWQRH-UHFFFAOYSA-N
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Description

(5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine is a chemical compound that belongs to the class of oxadiazoles and pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine typically involves the reaction of 5-isopropyl-1,2,4-oxadiazole with pyridine-4-carbaldehyde followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine
  • (5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine
  • (5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)ethanamine

Uniqueness

(5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of the oxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-pyridin-4-ylmethanamine

InChI

InChI=1S/C11H14N4O/c1-7(2)11-14-10(15-16-11)9(12)8-3-5-13-6-4-8/h3-7,9H,12H2,1-2H3

InChI Key

YZLTTZRVEHWQRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NO1)C(C2=CC=NC=C2)N

Origin of Product

United States

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